6-(Methoxycarbonyl)-2-naphthoic acid

Coordination Chemistry Polymer Synthesis Asymmetric Monomer

Researchers requiring controlled, stepwise polymerization or asymmetric coordination architectures face limited options when using symmetric 2,6-NDA or fully esterified NDC. 6-(Methoxycarbonyl)-2-naphthoic acid (CAS 7568-08-3) resolves this with its unique asymmetric bifunctionality-one free carboxylic acid and one methyl ester group at the 2- and 6-positions, respectively, enabling sequential or orthogonal reactivity strategies that symmetric analogs cannot achieve. • Enables selective synthesis of advanced LCP monomers (e.g., MCONA) yielding thermotropic polyesters with Tg 90°C, Tm 249°C, and cleaner polymerization kinetics • Serves as NDAME ligand for constructing 1D fluorescent Zn(II)/Cd(II) coordination polymers with naked-eye colorimetric sensing of nitroaromatics and heavy metal ions (Cu²⁺, Fe³⁺) • Functions as a key intermediate for orthogonal functionalization in retinoid receptor ligand synthesis, where precise structural control is paramount • Available at ≥97% HPLC purity with reliable global logistics support for R&D procurement

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 7568-08-3
Cat. No. B1587189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxycarbonyl)-2-naphthoic acid
CAS7568-08-3
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O
InChIInChI=1S/C13H10O4/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H,14,15)
InChIKeySKTKMAWOMQFTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methoxycarbonyl)-2-naphthoic Acid Overview


6-(Methoxycarbonyl)-2-naphthoic acid (CAS 7568-08-3, also known as monomethyl 2,6-naphthalenedicarboxylate) is a rigid, bifunctional naphthalene-dicarboxylic acid derivative . This white crystalline solid serves as an asymmetric monomer and ligand building block, featuring one free carboxylic acid and one methyl ester group at the 2- and 6-positions, respectively . Its primary value proposition for scientific and industrial procurement lies in its asymmetric bifunctionality, which enables sequential or selective reactivity for the synthesis of advanced coordination polymers, thermotropic liquid crystalline polyesters (LCPs), and high-performance materials that cannot be constructed using symmetric analogs [1][2].

A
Asymmetric bifunctional building block: one -COOH, one -COOCH₃ for sequential reactivity.
Enables orthogonal synthesis strategies.
C
Coordination polymer ligand for constructing 1D chain architectures with Zn(II) or Cd(II).
Supports low-dimensional material design.
L
LCP comonomer precursor for thermotropic polyesters; reported faster polymerization profile.
May support cleaner reaction workflows.

6-(Methoxycarbonyl)-2-naphthoic Acid vs. Symmetric Analogs


The critical differentiator for 6-(Methoxycarbonyl)-2-naphthoic acid is its **asymmetric bifunctionality**. In contrast to its symmetric parent compound, 2,6-naphthalenedicarboxylic acid (2,6-NDA) [1], and its fully esterified counterpart, dimethyl 2,6-naphthalenedicarboxylate (NDC) [2], this monomethyl ester presents two chemically distinct reactive sites. Substituting with 2,6-NDA would yield a fully carboxylic acid-functionalized monomer, leading to uncontrolled crosslinking or symmetrical polymer architectures [1]. Conversely, NDC provides only ester termini, eliminating the capacity for orthogonal or sequential reaction strategies [2]. The mono-ester form is essential for applications requiring the generation of asymmetric coordination polymers via in situ hydrolysis [3] or for creating thermotropic LCPs with specific comonomer reactivity [4]. This positional and functional specificity renders generic substitution scientifically and technically invalid.

Target
Asymmetric Bifunctionality 1x -COOH, 1x -COOCH₃ enables sequential reactivity.
2,6-NDA
Symmetric dicarboxylic acid 2x -COOH may lead to uncontrolled crosslinking; cannot replicate 1D chain direction.
NDC
Symmetric diester 2x -COOCH₃ eliminates orthogonal deprotection; sequential functionalization not supported.

6-(Methoxycarbonyl)-2-naphthoic Acid Differentiation Evidence


Asymmetric Bifunctionality Advantage

6-(Methoxycarbonyl)-2-naphthoic acid (NDAME) possesses one free carboxylic acid (-COOH) and one methyl ester (-COOCH3) group, a unique asymmetric bifunctionality. This contrasts with 2,6-naphthalenedicarboxylic acid (2,6-NDA), which has two identical -COOH groups, and dimethyl 2,6-naphthalenedicarboxylate (NDC), which has two identical -COOCH3 groups [1][2]. The presence of two distinct functional groups allows for sequential or selective reactivity, which is impossible with the symmetric alternatives.

Bifunctionality
Head-to-head
Target: 1x -COOH, 1x -COOCH₃
2,6-NDA: 2x -COOH
NDC: 2x -COOCH₃
Enables sequential reactivity strategies.
Distinct reactive sites; asymmetric vs. symmetric analogs.
Coordination Chemistry Polymer Synthesis Asymmetric Monomer

1D Coordination Polymer Diversity

The asymmetric NDAME ligand enables the formation of 1D coordination polymers with specific metal ions. For Zn(II), the complex [Zn(NDAME)₂H₂O]∞ forms a 1D chain via a μ₂-η¹:η¹ coordination mode, creating a distorted 8-membered ring [1]. For Cd(II), the same ligand yields a different μ₂-η¹:η² coordination mode, resulting in an inorganic Cd-O chain [1]. These specific 1D chain architectures, characterized by single-crystal X-ray diffraction, are a direct consequence of the monomethyl ester ligand's unique steric and electronic profile, which is not accessible with symmetric dicarboxylate ligands like 2,6-NDA that typically yield higher-dimensional (2D/3D) networks.

1D Topology
Cross-study
Zn: μ₂-η¹:η¹ 1D chain
Cd: μ₂-η¹:η² 1D chain
NDA ligands often 2D/3D
Supports low-dimensional material design.
SCXRD confirmed; topology class may differ.
Coordination Polymer Metal-Organic Framework X-ray Diffraction

Fluorescent Sensing Capability

The Zn(II) and Cd(II) coordination polymers synthesized from 6-(Methoxycarbonyl)-2-naphthoic acid (NDAME) demonstrate significant fluorescence quenching in the presence of specific analytes. For the Zn-NDAME polymer, the emission intensity is effectively quenched by nitrobenzene (NB) and 2-nitrotoluene (2-NT), as well as Cu²⁺ and Fe³⁺ ions, showing highly naked-eye colorimetric sensing capabilities [1]. While the baseline emission properties are a function of the polymer, the ability to detect these analytes stems from the unique electronic structure of the 1D chain, which is a direct consequence of using the asymmetric NDAME building block.

Fluorescence Quenching
Supporting
>90% quenching at 100 ppm Fe³⁺ or Cu²⁺
Reported high-sensitivity analyte response.
Zn-NDAME polymer; λex 330 nm, λem 390 nm.
Fluorescence Sensing Nitroaromatic Detection Metal Ion Sensing

Accelerated LCP Polymerization

When used as a comonomer (as 6-methoxycarbonyloxy-2-naphthoic acid, MCONA) in the synthesis of thermotropic liquid crystalline polyesters (LCPs), the polymerization reaction proceeds cleaner and faster compared to the standard 6-acetoxy-2-naphthoic acid (ANA) comonomer [1]. This is attributed to the different leaving group (methoxycarbonyloxy vs. acetoxy) during polycondensation.

Polymerization Rate
Head-to-head
MCONA: reported cleaner and faster vs. ANA
May reduce cycle time and by-products.
Bulk copolymerization 220–325°C; Tg 90°C, Tm 249°C.
Liquid Crystal Polymer Thermotropic Polyester Polymerization Kinetics

High Purity Grade for Reproducibility

For procurement decisions, the availability of verified high-purity material is a critical differentiator. 6-(Methoxycarbonyl)-2-naphthoic acid is commercially available with a standard purity specification of ≥97% (HPLC) , which is higher than the more common 95% grade offered by some suppliers . This higher purity specification is crucial for applications sensitive to impurities, such as the synthesis of coordination polymers or as a monomer for advanced materials.

Purity Grade
Data to verify
≥97% (HPLC) from select vendors
May improve stoichiometric control.
Supplier QC data; impurity reduction context.
Chemical Purity Quality Control Reproducibility

6-(Methoxycarbonyl)-2-naphthoic Acid Use Cases


1D Coordination Polymer Sensors

The compound is directly used as a ligand (NDAME) to construct 1D coordination polymers with Zn(II) or Cd(II) metal centers, as demonstrated in the literature [1]. The resulting materials, such as [Zn(NDAME)₂H₂O]∞, exhibit unique fluorescence properties and have been shown to function as highly sensitive, naked-eye colorimetric sensors for nitroaromatic compounds (e.g., nitrobenzene, 2-nitrotoluene) and heavy metal ions (Cu²⁺, Fe³⁺) [1]. This application is uniquely enabled by the compound's asymmetric structure, which directs the formation of specific 1D chain architectures [1].

Accelerated LCP Monomer

6-(Methoxycarbonyl)-2-naphthoic acid serves as a key precursor for synthesizing 6-methoxycarbonyloxy-2-naphthoic acid (MCONA), an advanced monomer for LCPs [2]. When copolymerized with MCOBA, the resulting polyester exhibits a glass transition temperature (Tg) of 90°C and a melting temperature (Tm) of 249°C with a molecular weight (Mw) of 14,200 [2]. Compared to traditional acetoxy-based monomers, the MCONA system demonstrates cleaner and faster polymerization kinetics and yields a lighter colored final polymer [2].

Asymmetric Building Block

The compound's asymmetric bifunctionality (one acid, one ester) makes it an ideal intermediate for the controlled synthesis of more complex naphthalene-based molecules . The carboxylic acid can be selectively activated and coupled while the methyl ester remains protected, allowing for orthogonal functionalization strategies. This property is essential in the synthesis of pharmacologically relevant 6-substituted 2-naphthoic acid derivatives, such as retinoid receptor ligands, where precise structural control is paramount [3].

Analytical Reference Standard

With its well-defined chemical properties and availability at high purity (≥97% by HPLC) , this compound is suitable for use as a reference standard in developing and validating analytical methods (HPLC, GC, NMR) for naphthalene dicarboxylate mixtures. Its distinct retention time and spectral signature, compared to its fully esterified or fully acidic counterparts, make it a valuable marker for monitoring the progress of esterification reactions or detecting impurities in industrial processes for manufacturing high-performance polyesters like PEN [4].

Application
Selection Property
Validation Focus
1D coordination polymer sensors
Asymmetric ligand architecture
Fluorescence quenching response
Accelerated LCP monomer
Methoxycarbonyloxy leaving group
Polymerization rate and copolymer thermal profile
Asymmetric building block
Orthogonal -COOH/-COOCH₃
Selective coupling and deprotection fidelity
Analytical reference standard
Distinct retention and spectral signature
Method specificity for naphthalene dicarboxylate mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Methoxycarbonyl)-2-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.